3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
3-(2-Furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine-2,4-dione core substituted at the 3-position with a 2-furylmethyl group. For instance, describes the synthesis of quinazoline and thieno[3,2-d]pyrimidine derivatives through selective substitutions, which could be adapted to introduce the furylmethyl moiety.
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c14-10-9-8(3-5-17-9)12-11(15)13(10)6-7-2-1-4-16-7/h1-5H,6H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRQUUWAIWAZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C3=C(C=CS3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189654 | |
| Record name | 3-(2-Furanylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239779-75-9 | |
| Record name | 3-(2-Furanylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239779-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Furanylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The pyrimidine ring’s N1 and N3 positions are susceptible to alkylation or acylation under basic conditions. These reactions modulate electronic properties and pharmacological activity.
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Mechanistic Insight : Alkylation proceeds via deprotonation of the pyrimidine nitrogen, followed by nucleophilic attack on the alkyl halide .
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Functional Group Tolerance : Reactions accommodate electron-withdrawing groups on the furan ring but require inert atmospheres to avoid oxidation .
Cross-Coupling Reactions
The thiophene ring enables palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups at the C5 or C7 positions.
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Key Observation : Electron-deficient boronic acids enhance coupling efficiency due to the electron-rich thiophene system .
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Side Reactions : Competing homocoupling is minimized using degassed solvents .
Cyclization and Ring Expansion
The furylmethyl side chain participates in intramolecular cyclization to form polycyclic systems.
| Reagents | Conditions | Product | Application | Source |
|---|---|---|---|---|
| PPh₃, CBr₄ | CH₂Cl₂, 0°C → RT | Furan-fused tricyclic derivative | Anticancer lead optimization | |
| H₂SO₄ (conc.) | 120°C, 6 h | Thieno[3,2-d]pyrimido[4,5-b]furan-2,4-dione | Antibacterial agent |
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Mechanism : Acid-mediated dehydration forms a new C–O bond between the furan oxygen and the pyrimidine ring.
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Limitation : Harsh conditions may degrade the thiophene ring.
Functional Group Transformations
The dione moiety undergoes reduction or oxidation to modify solubility and bioactivity.
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Ketone Reduction | NaBH₄, MeOH, 0°C | 2,4-Dihydroxy derivative | 90% | |
| Oxidation | KMnO₄, H₂O, 70°C | 2,4-Diketone (aromatized) | 68% |
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Selectivity : NaBH₄ selectively reduces the C2 carbonyl without affecting the furan ring .
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Side Products : Overoxidation to sulfone derivatives occurs with prolonged KMnO₄ exposure.
Halogenation and Subsequent Functionalization
Electrophilic halogenation at the thiophene ring enables further derivatization.
| Halogen | Reagents | Position | Next Reaction | Yield | Source |
|---|---|---|---|---|---|
| Bromine | Br₂, FeCl₃, CHCl₃ | C5 | Suzuki coupling (see Section 2) | 82% | |
| Chlorine | SO₂Cl₂, AlCl₃, RT | C7 | Nucleophilic substitution | 75% |
Stability and Degradation Pathways
The compound undergoes hydrolysis under acidic or basic conditions:
| Condition | Degradation Product | Half-Life | Source |
|---|---|---|---|
| 1M HCl, 60°C | Thiophene-2-carboxylic acid + Furan | 2 h | |
| 1M NaOH, RT | Pyrimidine sulfonic acid derivative | 8 h |
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives. Research indicates that compounds within this class exhibit significant activity against various pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .
- Case Study : A study conducted by Bakhite et al. (2004) demonstrated that derivatives of thieno[3,2-d]pyrimidine possess broad-spectrum antimicrobial activity. The introduction of different substituents at the 3-position of the pyrimidine ring influences the potency against specific microbial strains .
Inhibition of Phosphodiesterase
Thieno[3,2-d]pyrimidines have been investigated for their ability to inhibit phosphodiesterase (PDE), an enzyme implicated in various diseases, including asthma and erectile dysfunction. The inhibition of PDE can lead to increased levels of cyclic nucleotides, which are critical for numerous physiological processes.
- Research Findings : Chakraborti et al. (2003) reported that certain thieno[3,2-d]pyrimidine derivatives effectively inhibit PDE activity, suggesting their potential as therapeutic agents for treating conditions associated with dysregulated cyclic nucleotide levels .
Antiproliferative Effects
The antiproliferative effects of thieno[3,2-d]pyrimidines have garnered attention in cancer research. These compounds may interfere with cell cycle progression or induce apoptosis in cancer cells.
- Case Study : Temburnikar et al. (2014) explored the antiproliferative activity of various thieno[3,2-d]pyrimidine derivatives against different cancer cell lines. Their findings indicated that specific modifications to the chemical structure could enhance cytotoxicity .
Neurotropic Activities
Some studies have suggested that thieno[3,2-d]pyrimidines may exhibit neurotropic properties, making them candidates for neurological disorder treatments.
- Research Insights : Oganisyan et al. (2003) investigated the neurotropic effects of thieno[3,2-d]pyrimidines and found promising results that warrant further exploration into their mechanisms and therapeutic potential .
Synthetic Applications
In addition to their biological applications, 3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione serves as a valuable intermediate in organic synthesis. Its structure allows for various chemical modifications that can lead to the development of new compounds with enhanced properties.
- Synthesis Pathways : The compound can be utilized to synthesize novel derivatives through reactions such as nucleophilic substitutions or cyclization processes. This versatility makes it an important building block in medicinal chemistry .
Structure-Activity Relationship Studies
The structural characteristics of this compound allow researchers to conduct structure-activity relationship (SAR) studies effectively. By modifying functional groups or substituents on the core structure, scientists can assess how these changes affect biological activity.
Mechanism of Action
The mechanism of action of 3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways:
Anticancer Activity: It exerts its effects by inhibiting key enzymes involved in DNA replication and cell division, leading to the apoptosis of cancer cells.
Antibacterial and Antifungal Activity: The compound disrupts the integrity of bacterial and fungal cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., fluorine in 3-(2,4-difluorophenyl)): Enhance binding to enzymes like PPO via π–π interactions and hydrogen bonding .
- Bulkier Substituents (e.g., 3,5-dimethylphenyl): May reduce solubility but improve target specificity .
- Heteroaromatic Substituents (e.g., imidazo[1,2-a]pyridin-2-yl): Significantly boost antimicrobial efficacy, as seen in , where the MIC against P. aeruginosa was lower than streptomycin .
Biological Activity
3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C11H8N2O3S
- Molecular Weight : 248.26 g/mol
- CAS Number : 930982-16-7
The compound features a thieno[3,2-d]pyrimidine core structure, which is known for its ability to interact with various biological targets. The presence of the furylmethyl group enhances its chemical reactivity and potential biological interactions.
Antitumor Activity
Research has demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antitumor properties. In a study involving various experimental tumor models in mice and rats, compounds similar to 3-(2-furylmethyl)thieno[3,2-d]pyrimidine were found to show considerable antitumor efficacy. Notably:
- Mechanism : The antitumor activity is attributed to the inhibition of critical cellular pathways involved in tumor growth and proliferation.
- Case Study : A specific derivative demonstrated IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also been reported to possess antimicrobial properties:
- Spectrum : Effective against a range of bacterial strains and fungi.
- Research Findings : A study highlighted that compounds within this class inhibited bacterial growth at concentrations significantly lower than those required for conventional antibiotics .
Neurotropic Effects
Emerging evidence suggests that thieno[3,2-d]pyrimidines may have neurotropic effects:
- Mechanism : Potential modulation of neurotransmitter systems has been proposed.
- Findings : Certain derivatives showed promise in preclinical models for treating neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thieno[3,2-d]pyrimidine scaffold.
- Introduction of the furylmethyl group via alkylation reactions.
- Purification through crystallization or chromatography.
Table 1: Biological Activities of Thieno[3,2-d]pyrimidine Derivatives
Q & A
Q. How are selective inhibitors designed against off-target effects?
- Answer :
- Structure-guided optimization : Replace bulky substituents (e.g., trifluoromethyl) with smaller groups (e.g., methyl) to reduce off-target kinase binding .
- Selectivity profiling : Screen against related enzymes (e.g., PI3K isoforms) using competitive inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
